DL-tryptophyl-DL-tryptophyl-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-tryptophyl-DL-tryptophyl-DL-tryptophan is a synthetic tripeptide composed of three tryptophan residues. Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin, a neurotransmitter. This tripeptide is of interest in various fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-tryptophyl-DL-tryptophyl-DL-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each DL-tryptophan residue is coupled to the growing chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-tryptophyl-DL-tryptophyl-DL-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Oxidized tryptophan derivatives
Reduction: Reduced peptide forms
Substitution: Halogenated or nitrated tryptophan derivatives
Scientific Research Applications
DL-tryptophyl-DL-tryptophyl-DL-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and as a substrate in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in modulating serotonin levels.
Industry: Utilized in the development of functional foods and dietary supplements due to its potential health benefits.
Mechanism of Action
The mechanism of action of DL-tryptophyl-DL-tryptophyl-DL-tryptophan involves its interaction with various molecular targets. As a tripeptide, it can be recognized by peptide transporters and enzymes, influencing biological pathways. The indole ring of tryptophan residues can interact with receptors and enzymes, potentially modulating neurotransmitter levels and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
L-tryptophan: A single amino acid with similar biological roles.
DL-tryptophan: A racemic mixture of D- and L-tryptophan.
Tryptophan-containing dipeptides: Shorter peptides with two tryptophan residues.
Uniqueness
DL-tryptophyl-DL-tryptophyl-DL-tryptophan is unique due to its tripeptide structure, which provides distinct properties compared to single amino acids or dipeptides. Its multiple tryptophan residues can enhance its biological activity and potential therapeutic effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAKIVDAFTTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026514 |
Source
|
Record name | DL-tryptophyl-DL-tryptophyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.